molecular formula C13H12O4 B3321571 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid CAS No. 13587-70-7

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

Cat. No.: B3321571
CAS No.: 13587-70-7
M. Wt: 232.23 g/mol
InChI Key: MAHPIJDPKFYPDB-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is a naphthalene-derived compound featuring a conjugated enone system and a methoxy substituent at the 6-position. The presence of the electron-donating methoxy group and the electron-withdrawing ketone moiety influences its electronic properties and reactivity .

Properties

IUPAC Name

2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPIJDPKFYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164675
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13587-70-7
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid typically involves starting materials such as methoxybenzaldehyde and naphthaldehyde. Key steps in the synthetic route include condensation reactions followed by oxidation processes to introduce the desired functional groups under controlled conditions.

Industrial Production Methods: : While specific industrial methods may vary, large-scale production likely follows similar principles with optimization for yield and purity. Advanced techniques such as catalytic hydrogenation and high-temperature reactions may be employed to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy and keto groups can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions may target the keto group, converting it to a hydroxyl group under mild conditions using reducing agents like sodium borohydride.

  • Substitution: : The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens, nitric acid, or sulfuric acid in controlled conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or nitrated naphthalenes.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is in the development of anticancer agents. Recent studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, particularly breast cancer cells (MCF-7).

A study conducted by Sarhan et al. synthesized a series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone. The synthesized compounds were evaluated for their cytotoxicity against MCF-7 cells. Notably, several derivatives exhibited potent cytotoxic activities with IC50 values significantly lower than that of the standard drug Staurosporine, indicating their potential as effective anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6-methoxy-tetralone with various reagents to form derivatives that can enhance its biological activity. The synthesis process can yield several derivatives that may possess varying degrees of biological activity, allowing for a structure-activity relationship (SAR) analysis to optimize efficacy .

Cytotoxic Evaluation

In the aforementioned study by Sarhan et al., eleven synthesized compounds were tested against MCF-7 cells. The results indicated that compounds derived from this compound showed promising cytotoxic effects:

CompoundIC50 (μM)Comparison to Staurosporine
5a0.93 ± 0.02More potent
5d1.76 ± 0.04More potent
5e2.36 ± 0.06More potent
102.83 ± 0.07More potent
3d3.73 ± 0.09More potent
Staurosporine6.08 ± 0.15Reference drug

The study concluded that these compounds not only exhibited high potency against cancer cells but also demonstrated favorable safety profiles when tested on normal epithelial breast cells (MCF10A), suggesting their potential for therapeutic use with reduced toxicity .

Mechanism of Action

Molecular Targets and Pathways: : The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological processes, influencing pathways like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Naphthalene Core

(Z)-2-(1-Oxo-4-(4-(Trifluoromethyl)phenylcarbamoyl)-3,4-dihydronaphthalen-2(1H)-ylidene)acetic Acid (Compound 6 in )
  • Key Differences : Incorporates a trifluoromethylphenylcarbamoyl group at position 3.
  • This compound demonstrated inhibitory activity against STAT3, a cancer-related transcription factor, suggesting that substituents at position 4 can modulate bioactivity .
2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic Acid ()
  • Key Differences : Hydroxy and methoxy groups are positioned at 5 and 6 on a fully aromatic naphthalene.
  • Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility compared to the partially saturated target compound.
Ethyl 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate ()
  • Key Differences : Features a hydroxyl group at position 6 and an ethyl ester instead of a free acetic acid.
  • Impact : The ester group improves lipophilicity, which could enhance membrane permeability. Hydrolysis in vivo might regenerate the active acetic acid form, making this a prodrug candidate .

Functional Group Modifications

[2-(1,4-Dimethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-1-hydroxy-cyclohexyl]-acetic Acid ()
  • Key Differences: Incorporates a cyclohexanol ring and dimethyl substituents on the tetrahydronaphthalene.
  • However, the hydroxyl group may facilitate interactions with polar residues in enzymes .
2-(6-Methyl-1H-indol-3-yl)acetic Acid ()
  • Key Differences : Replaces the naphthalene core with an indole heterocycle.
  • Impact : The indole nitrogen enhances hydrogen-bonding and π-stacking capabilities, which could improve interactions with biological receptors. This structural variation highlights the importance of aromatic system choice in drug design .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Functional Groups Notable Spectroscopic Data (IR/NMR)
Target Compound ~260 g/mol* Methoxy, ketone, acetic acid Expected C=O stretch at ~1670 cm⁻¹ (IR)
Compound 6 () 379.27 g/mol Trifluoromethyl, carbamoyl NH stretch at ~3220 cm⁻¹ (IR)
2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic Acid 232.23 g/mol Hydroxy, methoxy, acetic acid O-H stretch at ~3200 cm⁻¹ (IR)
Ethyl Ester () ~250 g/mol* Hydroxy, ester Ester C=O stretch at ~1730 cm⁻¹ (IR)

*Calculated based on structural analogs.

Research Implications

  • Pharmaceutical Applications: The target compound’s enone system and methoxy group make it a candidate for kinase inhibition, similar to STAT3-targeting analogs .
  • Material Science : Conjugated systems could be explored for organic electronics, though solubility may require ester derivatives .

Biological Activity

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, with the CAS number 13587-70-7, is a compound derived from naphthalene that exhibits significant biological properties. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its cytotoxic effects against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphthalene ring and a methoxy group. Its synthesis typically involves the Knoevenagel condensation reaction between 6-methoxy-1-tetralone and glyoxylic acid, catalyzed by sulfuric acid. The optimal reaction conditions yield a high purity product, characterized through various spectroscopic methods including FTIR and NMR.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. Notably, it has shown potent activity against MCF-7 human breast adenocarcinoma cells. The following table summarizes the IC50 values of various derivatives including this compound:

CompoundCell LineIC50 (μM)Reference
5aMCF-70.93 ± 0.02
5dMCF-71.76 ± 0.04
5eMCF-72.36 ± 0.06
10MCF-72.83 ± 0.07
3dMCF-73.73 ± 0.09
SaturosporinMCF-76.08 ± 0.15

These results indicate that compounds derived from this structure are more effective than conventional treatments like Doxorubicin.

The mechanism by which these compounds exert their cytotoxic effects has been linked to the induction of apoptosis in cancer cells. Studies have reported significant alterations in the expression of apoptosis-associated proteins such as Bcl-2 and Bax when treated with these compounds, suggesting a pathway that promotes cell death in malignant cells while maintaining safety profiles in normal cells.

Case Studies

A notable case study involved the evaluation of a series of dihydronaphthalene derivatives where the lead compound demonstrated an approximately 18-fold increased safety towards normal epithelial breast cells (MCF10A) compared to Saturosporin, indicating a promising therapeutic window for further development.

Additional Biological Activities

Beyond cytotoxicity, compounds related to this compound have also exhibited:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Anti-inflammatory Properties: Reduction in inflammation markers in vitro.
  • Antioxidant Effects: Scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the common synthetic routes for preparing 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, and what are the critical reaction parameters?

Methodology:

  • Mannich reaction or hydantoin-based synthesis (modified from α-amino acid derivatives) can be employed. For example, intermediate hydantoins derived from hydroxy/methoxy-naphthaldehydes are hydrolyzed under alkaline conditions (e.g., NaOH reflux) to yield carboxylic acid derivatives .
  • Z/E isomer control : Reaction temperature (e.g., 100–120°C) and solvent polarity influence the stereochemical outcome of the conjugated double bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (acetic acid as a solvent) improves yield and purity .

Q. How is the structure of this compound validated experimentally?

Methodology:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms the Z/E configuration of the exocyclic double bond. For example, analogous naphthalenone derivatives show mean C–C bond lengths of ~1.48 Å and dihedral angles <5° .
  • Spectroscopic techniques :
  • 1H/13C NMR : Key signals include δ ~6.2–7.2 ppm (aromatic protons), δ ~3.8 ppm (methoxy group), and δ ~2.3–2.8 ppm (tetralone methylene protons) .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), and 2980 cm⁻¹ (CH3) .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

Methodology:

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and conjugated ketone groups .
  • pH sensitivity : The carboxylic acid group (pKa ~3–4) protonates under acidic conditions, affecting solubility and reactivity .
  • Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of structurally similar compounds .

Advanced Research Questions

Q. How does the electronic structure of the conjugated dienone system influence its reactivity in nucleophilic additions?

Methodology:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The α,β-unsaturated ketone system exhibits a LUMO localized on the carbonyl carbon, favoring Michael additions .
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., DMF, 25–60°C). Rate constants correlate with LUMO energy levels .

Q. What are the challenges in resolving data contradictions between experimental and computational studies on its tautomeric forms?

Methodology:

  • Tautomer equilibria : Use NMR titration (e.g., in DMSO-d6 with D2O exchange) to quantify keto-enol ratios. Computational models (e.g., Gaussian 09) may underestimate solvent effects, leading to discrepancies .
  • X-ray vs. DFT : Crystal packing forces stabilize specific tautomers (e.g., keto form), whereas gas-phase DFT calculations favor enol forms. Compare lattice energies and solvation models to reconcile differences .

Q. What strategies optimize its bioactivity in structure-activity relationship (SAR) studies?

Methodology:

  • Derivatization : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to alter lipophilicity (logP) and membrane permeability. Test cytotoxicity via MTT assays .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., kinases, GPCRs). The conjugated dienone system often acts as a Michael acceptor in covalent inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Reactant of Route 2
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

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